N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline
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Overview
Description
N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline is a Schiff base compound, characterized by the presence of a functional group with the general structure R1R2C=NR3 Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline typically involves the condensation reaction between aniline and a suitable carbonyl compound, such as 4-phenyl-2-pentanone. The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the Schiff base. The reaction can be represented as follows:
[ \text{Aniline} + \text{4-phenyl-2-pentanone} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids or transition metal complexes can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and carbonyl compound.
Substitution: The phenyl and aniline groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the starting materials.
Scientific Research Applications
N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Schiff bases, including this compound, are investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline involves its ability to form stable complexes with metal ions, which can then interact with biological molecules. The Schiff base moiety can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-4-phenyliminopent-2-en-2-yl]benzylamine
- N-[(Z)-4-phenyliminopent-2-en-2-yl]toluidine
- N-[(Z)-4-phenyliminopent-2-en-2-yl]naphthylamine
Uniqueness
N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H18N2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline |
InChI |
InChI=1S/C17H18N2/c1-14(18-16-9-5-3-6-10-16)13-15(2)19-17-11-7-4-8-12-17/h3-13,18H,1-2H3/b14-13-,19-15? |
InChI Key |
PWYOZUDBDQUBBL-HHKIJBQESA-N |
Isomeric SMILES |
C/C(=C/C(=NC1=CC=CC=C1)C)/NC2=CC=CC=C2 |
Canonical SMILES |
CC(=CC(=NC1=CC=CC=C1)C)NC2=CC=CC=C2 |
Origin of Product |
United States |
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